

Boc-L-Phe(4-NH-Poc)-OH CAS number and molecular weight

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Compound of Interest

Compound Name: Boc-L-Phe(4-NH-Poc)-OH

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Technical Guide: Boc-L-Phe(4-NH-Poc)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of **Boc-L-Phe(4-NH-Poc)-OH**, a key building block in modern peptide chemistry and drug development. This document details its physicochemical characteristics, provides experimental protocols for its synthesis and use, and illustrates relevant chemical workflows.

Core Compound Data

Boc-L-Phe(4-NH-Poc)-OH is a derivative of the amino acid L-phenylalanine. It is protected at the alpha-amino group with a tert-butyloxycarbonyl (Boc) group and functionalized at the paraposition of the phenyl ring with a propargyloxycarbonyl (Poc) group. The Poc group provides a terminal alkyne, making this compound a valuable tool for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1]

Table 1: Physicochemical Properties of Boc-L-Phe(4-NH-Poc)-OH



Property	Value
CAS Number	2576508-03-5
Molecular Formula	C18H22N2O6
Molecular Weight	362.38 g/mol
Synonyms	N-alpha-t-Butyloxycarbonyl-4- (propargyloxycarbonyl)amino-L-phenylalanine
Primary Application	Orthogonally protected building block for peptide synthesis and bioconjugation via click chemistry. [1]

Experimental Protocols Synthesis of Boc-L-Phe(4-NH-Poc)-OH

The synthesis of **Boc-L-Phe(4-NH-Poc)-OH** is achieved through the reaction of Boc-4-amino-L-phenylalanine with propargyl chloroformate. This procedure introduces the alkyne-containing Poc group onto the side chain of the amino acid.

Materials:

- Boc-4-amino-L-phenylalanine
- Propargyl chloroformate
- Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
- A suitable non-nucleophilic base (e.g., Diisopropylethylamine DIPEA or Triethylamine -TEA)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- 1M Hydrochloric acid (HCl)
- Brine (saturated aqueous NaCl solution)



- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Standard laboratory glassware and magnetic stirrer
- Rotary evaporator
- Silica gel for column chromatography
- Eluent for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

- Dissolution: Dissolve Boc-4-amino-L-phenylalanine (1.0 equivalent) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Base Addition: Add the non-nucleophilic base (e.g., DIPEA, 1.1 equivalents) to the solution and stir for 10-15 minutes.
- Acylation: Slowly add propargyl chloroformate (1.05 equivalents) to the reaction mixture.
 Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Quench the reaction by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.



- Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure Boc-L-Phe(4-NH-Poc)-OH.
- Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Phe(4-NH-Poc)-OH can be incorporated into a peptide sequence using standard Boc-based Solid-Phase Peptide Synthesis (SPPS).

General SPPS Cycle for incorporating **Boc-L-Phe(4-NH-Poc)-OH**:

- Resin Preparation: Start with a suitable resin (e.g., Merrifield resin) loaded with the first amino acid of the sequence.
- Deprotection: Remove the N-terminal Boc group of the resin-bound amino acid/peptide using a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).
- Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a tertiary amine base like DIPEA in DCM.
- Coupling:
 - Activate the carboxylic acid of Boc-L-Phe(4-NH-Poc)-OH (2-4 equivalents) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of DIPEA in a suitable solvent like N,N-dimethylformamide (DMF).
 - Add the activated amino acid solution to the resin-bound peptide.
 - Agitate the mixture for 1-2 hours to ensure complete coupling.
- Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.



 Repeat: Repeat the deprotection, neutralization, and coupling cycle for subsequent amino acids in the desired sequence.

Post-Synthesis Modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Once the peptide containing the **Boc-L-Phe(4-NH-Poc)-OH** residue is synthesized, the terminal alkyne of the Poc group can be reacted with an azide-containing molecule (e.g., a fluorescent dye, a drug molecule, or a PEG chain) via CuAAC.

General Protocol for On-Resin CuAAC:

Materials:

- · Resin-bound peptide containing the alkyne functionality.
- Azide-functionalized molecule of interest.
- Copper(I) source (e.g., Copper(I) iodide CuI, or generated in situ from Copper(II) sulfate -CuSO₄ and a reducing agent).
- Reducing agent (e.g., Sodium ascorbate).
- Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine TBTA) to stabilize the Cu(I) and improve reaction efficiency.
- Solvent system (e.g., a mixture of DMF, water, and t-butanol).

Procedure:

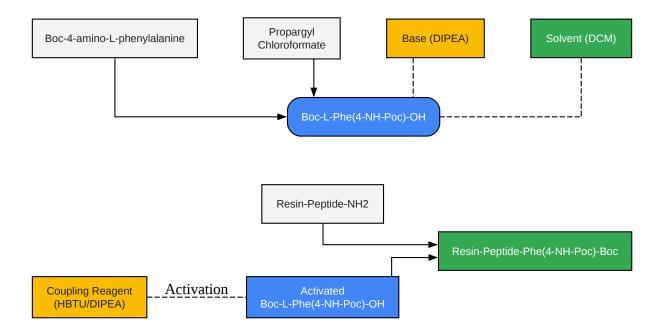
- Swelling: Swell the peptide-resin in a suitable solvent like DMF.
- Reaction Mixture Preparation: In a separate vial, prepare the click chemistry cocktail. For a typical reaction, dissolve the azide-containing molecule (5-10 equivalents), sodium ascorbate (10 equivalents), and CuSO₄ (1-2 equivalents) in the solvent mixture.
- Reaction: Add the click chemistry cocktail to the swollen peptide-resin.



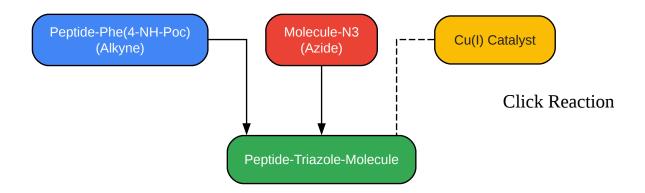
- Agitation: Agitate the reaction mixture at room temperature for 12-24 hours.
- Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent, water, and DCM to remove copper salts and excess reagents.
- Cleavage and Deprotection: Cleave the modified peptide from the resin and remove sidechain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cleavage cocktail).
- Purification: Purify the final conjugated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

The following diagrams illustrate the key chemical processes involving **Boc-L-Phe(4-NH-Poc)-OH**.







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References

- 1. medchemexpress.com [medchemexpress.com]
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